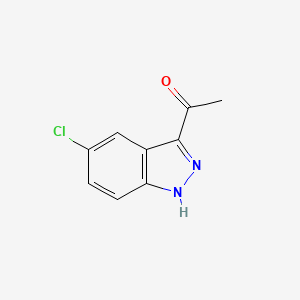

1-(5-Chloro-1H-indazol-3-yl)ethanone

Description

Contextualization of Indazole Derivatives in Chemical Sciences

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov While rarely occurring in nature, synthetic indazole derivatives are of immense interest in medicinal chemistry and materials science. nih.govaustinpublishinggroup.comtandfonline.com Their structural framework allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse biological activities. nih.govexlibrisgroup.com

The versatility of the indazole scaffold has led to its incorporation into a variety of pharmacologically active molecules. nih.gov Researchers have successfully developed indazole-containing compounds with applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. tandfonline.comresearchgate.net The ability to functionalize the indazole core at various positions enables the fine-tuning of a molecule's physicochemical properties and biological targets. austinpublishinggroup.com

Significance of 1-(5-Chloro-1H-indazol-3-yl)ethanone as a Representative Indazole Scaffold

This compound, with the chemical formula C₉H₇ClN₂O, serves as a crucial intermediate and building block in the synthesis of more complex indazole-based molecules. evitachem.com Its structure features a chloro-substituent at the 5-position of the indazole ring and an ethanone (B97240) (acetyl) group at the 3-position. This specific arrangement of functional groups makes it a valuable synthon for further chemical transformations. evitachem.com

The presence of the chloro group offers a site for nucleophilic substitution reactions, allowing for the introduction of various other functionalities. evitachem.com Simultaneously, the ethanone group can participate in a range of reactions, including condensation and reduction, further expanding the synthetic possibilities. evitachem.com This dual reactivity makes this compound a highly versatile platform for creating libraries of novel compounds for screening and development.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| CAS Number | 98083-43-3 |

Overview of Research Trajectories Pertaining to this compound

Research involving this compound primarily focuses on its utility as a precursor in the synthesis of novel bioactive compounds. evitachem.com Scientists in the field of medicinal chemistry have utilized this scaffold to develop potential therapeutic agents. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov

Another significant research avenue involves the development of new synthetic methodologies. The synthesis of this compound itself and its subsequent reactions are subjects of study to improve yields, reduce reaction times, and develop more environmentally friendly processes. nih.gov The exploration of its reactivity profile continues to uncover new ways to incorporate this versatile building block into larger, more intricate molecular architectures.

Research Objectives and Scope for In-depth Investigation of this compound

Future in-depth investigations into this compound are likely to be multi-faceted. A primary objective would be the continued exploration of its synthetic utility. This includes the design and synthesis of novel derivatives with potential applications in various therapeutic areas, guided by computational modeling and structure-activity relationship (SAR) studies.

A further research goal is to expand the understanding of the fundamental chemical reactivity of this compound. This could involve detailed mechanistic studies of its various transformations to enable more precise control over reaction outcomes. The development of catalytic methods for its functionalization would also be a significant advancement.

The scope of investigation should also encompass the exploration of its potential in materials science. The rigid, planar structure of the indazole core, combined with the potential for introducing diverse functional groups, could lead to the development of novel organic materials with interesting photophysical or electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

1-(5-chloro-1H-indazol-3-yl)ethanone |

InChI |

InChI=1S/C9H7ClN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12) |

InChI Key |

QHYULVPJPMDUFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 5 Chloro 1h Indazol 3 Yl Ethanone

Historical Development of Indazole Synthesis Relevant to the Core Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, was first described by Emil Fischer in 1883. researchgate.netwikipedia.org Early synthetic methods often involved intramolecular cyclization reactions of appropriately substituted benzene derivatives. One of the foundational routes involved the diazotization of o-toluidine (B26562) followed by a ring closure that engages the methyl group. chemicalbook.com Other classical approaches included the nitrosation and subsequent cyclization of o-methylacetanilides and the reductive cyclization of diazonium salts derived from anthranilic acid. chemicalbook.com These early methods, while groundbreaking, often required harsh reaction conditions and offered limited control over regioselectivity, particularly when synthesizing substituted indazoles. The development of syntheses from precursors like 2-nitrobenzaldehyde (B1664092) laid further groundwork for accessing the indazole core, which could then be functionalized. chemicalbook.com

Classical Synthetic Routes to 1-(5-Chloro-1H-indazol-3-yl)ethanone

Classical approaches to synthesizing this compound can be broadly categorized into two strategies: building the heterocyclic ring with the substituents already in place on the precursors, or functionalizing a pre-formed indazole core.

Ring closure, or cyclization, is a cornerstone of heterocyclic synthesis. For substituted indazoles, this typically involves the reaction of a substituted phenylhydrazine (B124118) with a carbonyl compound or the intramolecular cyclization of an ortho-substituted phenyl derivative.

One of the most common classical methods is the condensation of an ortho-haloaryl carbonyl compound with a hydrazine. chemicalbook.comnih.gov For the target molecule, this could involve the reaction of a 2,4-dihaloacetophenone with hydrazine. Another significant pathway is the intramolecular nucleophilic aromatic substitution (SNAr) of arylhydrazones. researchgate.net For instance, a hydrazone formed from a 2-fluoro-5-chlorophenyl ketone derivative can undergo base-mediated ring closure to yield the 5-chloro-1H-indazole scaffold.

A less common but notable method involves radical cyclization. Studies have shown that 5-endo ring closures of aryl radicals onto an azo functional group can be a facile route to constructing the indazole ring system. cdnsciencepub.comcdnsciencepub.com This would typically involve generating a radical at the ortho-position of a substituted benzene ring that then attacks a side chain containing an azo group, leading to the indazole product after subsequent steps. cdnsciencepub.com

Table 1: Overview of Classical Ring Closure Strategies

| Starting Material Type | Key Reaction | Product | Reference |

|---|---|---|---|

| o-Haloaryl Ketone & Hydrazine | Condensation/Cyclization | 1H-Indazole | chemicalbook.com |

| Arylhydrazone (from o-haloaryl ketone) | Intramolecular SNAr | 1H-Indazole | researchgate.net |

| 1-(2-Bromophenyl)-1-methoxy-1-(2-alkylazo)ethane | Radical Cyclization | 1-Alkyl-3-methylindazole | cdnsciencepub.com |

This interactive table summarizes various classical ring closure methodologies for indazole synthesis.

An alternative to constructing the ring with all substituents in place is the functionalization of a simpler, pre-formed indazole. This strategy relies on the inherent reactivity of the indazole ring. The synthesis of this compound can be achieved by first preparing 5-chloro-1H-indazole and then introducing the acetyl group at the C3 position.

The chloro group can be introduced onto the indazole ring via electrophilic aromatic substitution using standard chlorinating agents. evitachem.com The subsequent introduction of the acetyl group is typically accomplished through an acylation reaction. Friedel-Crafts acylation or similar methods using acetyl chloride or acetic anhydride (B1165640) can install the ethanone (B97240) moiety at the C3 position. chemicalbook.comevitachem.com

It is crucial to consider the regioselectivity of these reactions. The indazole ring has two nitrogen atoms (N1 and N2), and reactions such as alkylation or acylation can occur at either position, often leading to a mixture of isomers. nih.govbeilstein-journals.org The distribution of N1 and N2 products is influenced by factors such as the nature of the substituent on the indazole ring, the electrophile used, the base, and the solvent. nih.govbeilstein-journals.org While C-acylation is desired for the target molecule, N-acylation is also a common reaction, and conditions must be optimized to favor the C3-substituted product. chemicalbook.com Sometimes, an N-acyl group can rearrange to the more stable N1-substituted regioisomer or be used as a protecting group to direct C-H functionalization. nih.gov

Modern and Advanced Synthetic Strategies for this compound

Recent advancements in organic synthesis have provided more efficient, selective, and sustainable methods for preparing complex molecules like this compound.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. benthamdirect.combohrium.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for forming the C-C and C-N bonds necessary for indazole synthesis and functionalization. ajrconline.orgnih.govyoutube.com

For example, a palladium-catalyzed intramolecular C-H amination can be used to form the indazole ring from an N-aryl-N-(o-bromobenzyl)hydrazine. organic-chemistry.org Alternatively, a pre-formed 3-halo-5-chloro-1H-indazole could undergo a palladium-catalyzed coupling reaction with an acetyl-donating reagent to install the ethanone group. The Buchwald-Hartwig reaction is particularly useful for constructing the N-N bond or for N-arylation of the indazole core. nih.gov

Copper-catalyzed reactions are also widely employed. organic-chemistry.org They can mediate the coupling of 2-halobenzonitriles with hydrazines to form 3-aminoindazoles, which can be further modified, or catalyze the cyclization of 2-haloarylcarbonyl compounds. ajrconline.org More recently, copper hydride (CuH) catalysis has been developed for the highly C3-selective allylation and alkylation of 1H-indazoles, which offers a novel route to C3-functionalized derivatives. nih.govmit.edu

Organocatalysis, which uses small organic molecules as catalysts, represents a greener alternative to metal-based catalysis and has also found application in indazole synthesis. benthamdirect.com

Table 2: Examples of Modern Catalytic Approaches

| Catalyst Type | Reaction | Application in Indazole Synthesis | Reference |

|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | Intramolecular C-N bond formation for ring closure; N-Arylation. | nih.gov |

| Palladium | Suzuki/Stille Coupling | C-C bond formation to introduce substituents (e.g., acetyl group). | youtube.comnih.gov |

| Copper | Ullmann Condensation | C-N bond formation for ring closure. | ajrconline.orgorganic-chemistry.org |

| Copper Hydride (CuH) | C3-Alkylation/Allylation | Direct functionalization at the C3 position of the indazole ring. | nih.govmit.edu |

This interactive table provides a summary of modern catalytic methods relevant to the synthesis of substituted indazoles.

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis, particularly in the pharmaceutical industry. acs.orgacs.org This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and straightforward scalability. acs.orgclockss.org

The synthesis of indazoles, which can sometimes involve hazardous reagents or exothermic reactions, is well-suited for flow chemistry. acs.orgclockss.org For example, the cyclization of o-fluorobenzaldehydes with hydrazines can be performed safely at elevated temperatures and pressures in a flow reactor, leading to high yields of the indazole product in a short reaction time. acs.orgclockss.org Researchers have successfully used commercial flow reactor systems to optimize reaction conditions rapidly by varying parameters such as temperature, flow rate, and reagent concentration, allowing for the efficient, on-demand synthesis of a library of indazole derivatives. acs.org This methodology provides a safe and scalable route for the industrial production of compounds like this compound. clockss.org

Chemoenzymatic Synthesis Approaches

While specific literature detailing the chemoenzymatic synthesis of this compound is not prevalent, the principles of this methodology are widely applied to the synthesis of other complex heterocyclic compounds. Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach offers significant advantages, including mild reaction conditions, high stereoselectivity, and reduced environmental impact.

A representative strategy involves the use of enzymes to catalyze multicomponent reactions (MCRs) for the construction of heterocyclic cores. For instance, research on thiazole (B1198619) derivatives has demonstrated that enzymes like trypsin can effectively catalyze a one-pot, three-component reaction to produce the heterocyclic ring system with high yields under mild conditions (45 °C in ethanol). nih.gov In this type of process, the enzyme facilitates a cascade of bond formations, avoiding the need for harsh reagents or intermediate isolation steps. nih.gov

A plausible, analogous chemoenzymatic approach for an indazole derivative could involve:

Enzyme-Mediated Key Step: An enzyme, such as a reductase or a hydrolase, could be used to perform a highly selective transformation on a precursor molecule. For example, an enoate reductase could be employed for the asymmetric reduction of a carbon-carbon double bond in a pro-chiral substrate, establishing a key stereocenter.

Cofactor Regeneration: Many enzymatic reactions, particularly reductions, require expensive cofactors like NADH. An effective chemoenzymatic system often incorporates a secondary enzymatic cycle for cofactor regeneration, for example, using formate (B1220265) dehydrogenase to convert formate to carbon dioxide while regenerating NADH from NAD+.

Chemical Completion: Following the key enzymatic step, the synthesis would be completed using conventional chemical reactions to cyclize the intermediate and form the final indazole product.

This combination of enzymatic selectivity and chemical synthesis provides a powerful and sustainable route for accessing complex molecules.

Solid-Phase Organic Synthesis (SPOS) Techniques for Analogues

Solid-phase organic synthesis (SPOS) is a cornerstone technique in medicinal chemistry for the rapid generation of compound libraries, making it highly suitable for producing analogues of this compound. The core principle of SPOS involves anchoring a starting material to an insoluble polymer resin, allowing for the use of excess reagents and simplified purification by simple filtration and washing at each step.

A modular synthesis strategy for creating functionalized indazoles on a solid support has been developed using triazene (B1217601) chemistry. researchgate.net This approach demonstrates the feasibility of building the indazole scaffold directly on a resin. The general workflow can be outlined as follows:

Resin Functionalization: A polymer support is functionalized with a linker that can be converted into a diazonium salt.

Triazene Formation: The resin-bound diazonium salt is reacted with a suitable precursor to form a stable triazene, which serves as the anchor point and a latent source of one of the pyrazole ring's nitrogen atoms.

Modular Assembly: The indazole core is constructed in a stepwise fashion on the solid support. This allows for the introduction of various substituents at different positions, enabling the creation of a diverse library of analogues.

Cleavage from Resin: Once the synthesis is complete, the final indazole analogue is cleaved from the solid support. A key advantage of the triazene-based method is that the cleavage conditions can be controlled to release the desired product into the solution, leaving behind the spent resin and any resin-bound by-products. researchgate.net

This technique is invaluable for structure-activity relationship (SAR) studies, where a multitude of analogues with systematic variations are required to optimize biological activity.

Purification and Isolation Techniques for this compound and its Precursors

The isolation and purification of this compound and its precursors from crude reaction mixtures are critical to obtaining a product with the required purity for subsequent use. A multi-step approach combining several standard and advanced laboratory techniques is often employed.

Initial workup procedures typically involve liquid-liquid extraction to separate the desired product from the reaction solvent and aqueous-soluble impurities. For example, a reaction mixture might be diluted with a solvent like ethyl acetate (B1210297) and washed sequentially with water and brine. psu.edu In cases where acidic or basic by-products are present, the crude product can be treated with a dilute base (like sodium hydroxide (B78521) solution) or acid to remove them. google.com

Following the initial workup, one or more chromatographic or crystallization techniques are used for final purification.

Column Chromatography: This is the most common method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. psu.edu A solvent system (eluent) is chosen that allows the components of the mixture to move through the column at different rates, leading to their separation. For indazole derivatives, mixtures of ethyl acetate and hexane (B92381) are frequently used as the eluent. psu.edu

Recrystallization: This technique is used to obtain highly pure crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent, and the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com A patent for purifying substituted indazole isomers highlights the use of a mixed solvent system (e.g., tetrahydrofuran/water or acetone/water) to achieve purities greater than 99%, presenting a viable alternative to column chromatography. google.com

High-Performance Liquid Chromatography (HPLC): For very high purity requirements or for separating closely related isomers, preparative or semi-preparative HPLC can be used. nih.govmdpi.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly common. nih.gov

The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound.

Table 1: Comparison of Purification Techniques for Indazole Derivatives

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Extraction/Washing | Differential solubility of the compound and impurities in immiscible liquids. | Simple, fast, removes bulk ionic or highly polar/nonpolar impurities. | Initial workup of the crude reaction mixture. google.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Highly versatile, can separate complex mixtures with different polarities. | Primary purification method for most organic compounds. psu.edu |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity crystalline material, scalable. | Final purification step to obtain analytical-grade product. google.com |

| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Excellent separation power for closely related compounds and isomers. | Purification of high-value compounds or difficult-to-separate mixtures. nih.govmdpi.com |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of indazoles and other heterocyclic compounds is an area of active research, driven by the need for more sustainable and environmentally benign chemical manufacturing. bohrium.combenthamdirect.com Several innovative methods that align with these principles have been reported for the synthesis of the indazole scaffold.

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green approaches seek to replace these with safer alternatives. For example, a one-pot, three-component synthesis of 2H-indazoles has been developed using polyethylene (B3416737) glycol (PEG 300) as a recyclable and non-toxic green solvent. organic-chemistry.org Water has also been employed as a solvent for microwave-assisted reactions, eliminating the need for organic solvents entirely. beilstein-journals.org

Alternative Energy Sources: Microwave irradiation and ultrasound are key technologies that enhance energy efficiency. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. mdpi.combeilstein-journals.orgscielo.org.za Similarly, the use of ultrasound irradiation can promote reactions efficiently, as demonstrated in a synthesis of 1H-indazoles that uses a natural catalyst. researchgate.net

Renewable Catalysts and Reagents: A significant green innovation is the use of catalysts derived from renewable feedstocks. One study reported the use of lemon peel powder, a biodegradable waste material, as an effective and natural acidic catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net

Process Intensification: Methodologies like one-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, improve efficiency and reduce waste. organic-chemistry.org Furthermore, solvent-free techniques, such as grinding reactants together with a solid catalyst (mechanochemistry), represent an exceptionally green approach by minimizing solvent use altogether. samipubco.com

These strategies contribute to making the synthesis of indazole derivatives, including this compound, more sustainable by reducing waste, minimizing energy consumption, and using safer materials.

Table 2: Application of Green Chemistry Principles in Indazole Synthesis

| Green Chemistry Principle | Approach | Example | Reference |

|---|---|---|---|

| Prevention | One-pot reactions reduce waste from intermediate purification steps. | A three-component reaction to form 2H-indazoles in a single step. | organic-chemistry.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with benign alternatives. | Use of polyethylene glycol (PEG) or water as the reaction medium. | organic-chemistry.orgbeilstein-journals.org |

| Design for Energy Efficiency | Using alternative energy sources to reduce reaction time and energy input. | Microwave irradiation or ultrasound to accelerate cyclization reactions. | beilstein-journals.orgscielo.org.zaresearchgate.net |

| Use of Renewable Feedstocks | Employing catalysts or starting materials from biological sources. | Using lemon peel powder as a natural, biodegradable catalyst. | researchgate.net |

| Catalysis | Using catalytic reagents over stoichiometric ones to reduce waste. | Ammonium chloride used as a mild, recoverable acid catalyst. | samipubco.com |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 5 Chloro 1h Indazol 3 Yl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For a compound like 1-(5-Chloro-1H-indazol-3-yl)ethanone, with a nominal mass of 194 g/mol , HRMS can differentiate it from other potential structures with the same nominal mass. The theoretical exact mass of this compound (C₉H₇ClN₂O) is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

In a typical HRMS experiment, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument then measures the mass-to-charge ratio (m/z) of the molecular ion. For instance, in the analysis of a related indazole derivative, 6-bromo-3-iodo-1H-indazole, HRMS (ESI-TOF) was used to confirm its elemental composition by identifying the [M+H]⁺ ion. nih.gov A similar approach for this compound would be expected to yield a measured m/z value that closely matches the calculated exact mass of its protonated form, [C₉H₈ClN₂O]⁺, thereby confirming its molecular formula.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Isotope Formula | Exact Mass | Relative Abundance (%) |

| C₉H₇³⁵ClN₂O | 194.0298 | 100.00 |

| C₉H₇³⁷ClN₂O | 196.0268 | 32.53 |

| ¹³CC₈H₇³⁵ClN₂O | 195.0331 | 9.86 |

This table is generated based on theoretical calculations and illustrates the expected isotopic pattern for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons of the ethanone (B97240) group, and the N-H proton of the indazole ring.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the chloro and acetyl groups and the electron-donating effect of the pyrazole (B372694) ring. The protons on the benzene (B151609) ring will exhibit splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with neighboring protons. For example, in the related compound 6-bromo-1H-indazole, the aromatic protons appear as a doublet, a doublet of doublets, and a singlet in the aromatic region of the spectrum. nih.gov A similar pattern would be anticipated for this compound. The methyl protons of the acetyl group are expected to appear as a sharp singlet, typically in the range of 2.5-2.7 ppm. The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The spectrum would be expected to show signals for the carbonyl carbon of the ethanone group (typically in the range of 190-200 ppm), the methyl carbon of the ethanone group (around 25-30 ppm), and the aromatic carbons of the indazole ring (in the region of 110-150 ppm). The carbon atom attached to the chlorine atom (C5) would be expected to have a chemical shift influenced by the halogen's electronegativity. Studies on other substituted indazoles have shown that the chemical shifts of the ring carbons are sensitive to the nature and position of the substituents. nih.gov

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is essential for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the acetyl group and the indazole ring. For instance, a correlation between the methyl protons and the C3 carbon of the indazole ring would confirm the position of the ethanone substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it can help in confirming through-space interactions.

The use of such 2D NMR techniques has been demonstrated in the structural elucidation of other substituted indazoles. nih.gov

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly valuable for characterizing different crystalline forms, or polymorphs, of a compound, which can have different physical properties.

For this compound, ssNMR could be used to investigate the presence of different polymorphs. Polymorphism can arise from different packing arrangements of the molecules in the crystal lattice, leading to distinct ssNMR spectra. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C and ¹⁵N and averages out anisotropic interactions to provide higher resolution spectra. Studies on other indazole derivatives have successfully employed ¹³C and ¹⁵N ssNMR to characterize their solid-state structures. nih.govnih.gov Any differences in the chemical shifts observed in the ssNMR spectra of different batches of this compound could indicate the presence of different polymorphic forms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups:

N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C=O stretch: A strong, sharp band around 1680-1700 cm⁻¹ due to the carbonyl group of the ethanone.

C=C and C=N stretches: A series of bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic ring and pyrazole ring stretching vibrations.

C-H stretches: Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, which can be indicative of the chloro-substitution.

The gas-phase IR spectrum of the parent indazole molecule has been extensively studied and assigned, providing a solid foundation for the interpretation of the spectra of its derivatives. psu.edu The specific frequencies and intensities of the vibrational bands for this compound would be influenced by the electronic effects of the chloro and acetyl substituents.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indazole) | Stretching | 3100 - 3500 (broad) |

| C=O (ethanone) | Stretching | 1680 - 1700 (strong, sharp) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-H (aromatic) | Stretching | > 3000 |

| C-H (methyl) | Stretching | < 3000 |

| C-Cl | Stretching | 600 - 800 |

This table presents a generalized expectation of IR absorption bands based on known functional group frequencies.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal evidence of the molecular structure, including bond lengths, bond angles, and crystallographic symmetry, which are crucial for confirming the compound's identity and understanding its solid-state behavior.

For a compound like this compound, which is achiral, the primary goal of X-ray crystallography is the unambiguous determination of its molecular structure and the analysis of its crystal packing. Single crystals of the compound, suitable for diffraction studies, are grown from an appropriate solvent system. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined.

While specific crystallographic data for this compound is not publicly available, a representative set of crystallographic parameters, based on similar substituted indazole structures, is presented in Table 1. nih.govresearchgate.netnih.govresearchgate.net The indazole ring system is expected to be nearly planar, with the acetyl group at the 3-position and the chloro substituent at the 5-position. The crystal packing would likely be stabilized by intermolecular interactions, such as hydrogen bonding involving the indazole N-H and the acetyl carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings. nih.govresearchgate.netnih.govresearchgate.net

Table 1: Representative X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₇ClN₂O |

| Formula Weight | 194.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 935.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.382 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 400 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| Reflections Collected | ~5000 |

| Independent Reflections | ~2000 |

| R-factor | ~0.05 |

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for quantifying any impurities that may be present from the synthetic process.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A robust HPLC method for this compound would typically involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development would focus on optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water or methanol (B129727) and water), flow rate, column temperature, and detection wavelength to achieve optimal separation of the main peak from any potential impurities. nih.gov The UV absorbance of the indazole ring system allows for sensitive detection. A typical method is outlined in Table 2.

Table 2: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is employed to detect and quantify volatile impurities, such as residual solvents from the synthesis and purification processes. In this technique, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase.

A headspace GC method is often preferred for residual solvent analysis to avoid injecting the non-volatile main compound into the GC system. The method parameters, including the column type, temperature program, and detector, are selected to provide good resolution and sensitivity for common organic solvents. Table 3 details a representative GC method.

Table 3: Representative GC Method Parameters for Volatile Impurities

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min (constant flow) |

| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Sample Preparation | Headspace analysis |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

While this compound itself is achiral, its derivatives may be chiral. In such cases, or if a chiral impurity is suspected, Supercritical Fluid Chromatography (SFC) is a powerful technique for enantiomeric separation. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It offers advantages over HPLC in terms of speed and reduced organic solvent consumption. ukm.myselvita.comshimadzu.commdpi.com

The separation is achieved using a chiral stationary phase (CSP). Method development involves screening different CSPs and co-solvents (e.g., methanol, ethanol) to find the optimal conditions for resolving the enantiomers. A representative SFC method for a hypothetical chiral derivative is provided in Table 4.

Table 4: Representative SFC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

Thermal Analysis Techniques (e.g., DSC, TGA) for Stability Profiling

Thermal analysis techniques are crucial for assessing the thermal stability and solid-state properties of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions. For this compound, a sharp endothermic peak corresponding to its melting point would be expected.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition profile of the compound. The onset of mass loss indicates the temperature at which the compound begins to decompose. researchgate.netrsc.orgresearchgate.net

Representative thermal analysis data are presented in Table 5.

Table 5: Representative Thermal Analysis Data

| Technique | Parameter | Hypothetical Value |

| DSC | Melting Point (Onset) | ~185 °C |

| Enthalpy of Fusion | ~25 kJ/mol | |

| TGA | Onset of Decomposition | > 250 °C |

| Mass Loss at 300 °C | < 5% |

Elemental Analysis Methods for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the empirical formula. This comparison serves as a crucial verification of the compound's stoichiometry and purity. For this compound (C₉H₇ClN₂O), the theoretical and expected experimental values are shown in Table 6.

Table 6: Elemental Analysis Data for C₉H₇ClN₂O

| Element | Theoretical % | Expected Experimental % (±0.4%) |

| Carbon (C) | 55.54 | 55.34 - 55.74 |

| Hydrogen (H) | 3.63 | 3.43 - 3.83 |

| Nitrogen (N) | 14.40 | 14.20 - 14.60 |

| Chlorine (Cl) | 18.21 | (Determined by other methods) |

| Oxygen (O) | 8.22 | (Determined by difference) |

Computational Chemistry and Chemoinformatics of 1 5 Chloro 1h Indazol 3 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and reactivity, which are crucial for predicting how a molecule will interact with biological targets.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electrostatic Potentials

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(5-Chloro-1H-indazol-3-yl)ethanone, DFT can be employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while areas of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom of the ethanone (B97240) group and the nitrogen atoms of the indazole ring, indicating these as potential sites for hydrogen bonding.

Table 1: Illustrative DFT-Calculated Properties for an Indazole Analogue (Note: This data is for a representative indazole derivative and not this compound)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods for Conformation and Energy Minimization

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods are often used for high-accuracy calculations of molecular geometries and energies. For a molecule with rotatable bonds, such as the acetyl group in this compound, ab initio calculations can be used to perform a conformational analysis. This involves calculating the energy of the molecule as a function of the torsion angle of the rotatable bond to identify the most stable conformation (the one with the minimum energy). Understanding the preferred conformation is essential as it dictates how the molecule will fit into a biological receptor.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and the study of intermolecular interactions.

For this compound, an MD simulation could be performed with the molecule in a solvent (e.g., water) to understand its solvation properties and conformational flexibility in a more realistic environment. If a potential biological target is known, an MD simulation of the ligand-protein complex can reveal the stability of the binding and the key interactions that maintain the complex.

Molecular Docking and Ligand-Protein Interaction Modeling for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is commonly used to predict the binding of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and then using a scoring function to rank them.

For this compound, docking studies could be performed against a panel of known drug targets, such as kinases, to predict potential biological activities. The results of docking would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Table 2: Illustrative Molecular Docking Results for an Indazole Analogue against a Kinase Target (Note: This data is for a representative indazole derivative and not this compound)

| Parameter | Value |

| Target Protein | Example Kinase |

| Docking Score | -9.5 kcal/mol |

| Key Interacting Residues | MET123, LYS45, ASP89 |

| Type of Interactions | Hydrogen bond with LYS45, Hydrophobic interactions with MET123 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that best correlates these descriptors with the observed activity or property.

For analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing a series of analogues with variations in their structure, measuring their biological activity, and then building a QSAR model. The resulting model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing which compounds to synthesize and test.

Cheminformatics Databases and Data Mining for this compound Analogues

Cheminformatics databases are large, organized collections of chemical information. Databases such as PubChem, ChEMBL, and ZINC contain information on millions of compounds, including their structures, properties, and, in some cases, their biological activities. These databases can be mined to find analogues of this compound and to gather information about their known properties and activities. This data can be used to inform the design of new analogues with desired properties or to identify potential biological targets.

Virtual Screening Methodologies for Novel Scaffolds Based on the Indazole Core

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. unibl.orgnih.gov The indazole scaffold, and by extension this compound, serves as an excellent starting point for such in silico studies due to its proven track record in yielding potent and selective inhibitors for various biological targets, particularly protein kinases. pharmablock.comnih.gov Both ligand-based and structure-based virtual screening methods can be effectively employed.

Ligand-Based Virtual Screening (LBVS):

When the three-dimensional structure of the biological target is unknown, ligand-based methods become paramount. nih.gov These approaches leverage the knowledge of known active ligands to identify new ones with similar properties.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For the this compound scaffold, a pharmacophore model can be developed based on its key features. The indazole ring itself provides a hydrogen bond donor (N-H) and acceptor (N=C), while the chloro-substituent introduces a hydrophobic and electron-withdrawing element. The ethanone group offers an additional hydrogen bond acceptor. nih.govugm.ac.id A study on asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) successfully used a pharmacophore model consisting of a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions to screen for novel estrogen receptor alpha (ERα) inhibitors. ugm.ac.id This demonstrates the applicability of pharmacophore-based screening for indazole-containing compounds.

Similarity Searching: This method involves screening a compound library to find molecules that are structurally similar to a known active compound. For this compound, similarity searching can be performed using various 2D and 3D similarity metrics. The choice of the similarity metric can significantly influence the outcome of the screening campaign.

Structure-Based Virtual Screening (SBVS):

When the 3D structure of the target protein is available, structure-based methods, primarily molecular docking, are employed. unibl.org

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. The this compound scaffold can be docked into the active site of a target protein to assess its potential as an inhibitor. For instance, computational studies on indazole scaffolds as tyrosine kinase inhibitors have shown that the indazole core can form crucial hydrogen bonds with the hinge region of the kinase domain. biotech-asia.orgresearchgate.net The chloro-substituent can occupy a hydrophobic pocket, and the ethanone group can form additional interactions, enhancing the binding affinity. A workflow for virtual screening using this scaffold would involve:

Preparation of the target protein structure.

Generation of a library of compounds based on the this compound scaffold with diverse substitutions.

Docking of the library compounds into the target's active site.

Ranking of the compounds based on their predicted binding energies and interaction patterns.

Selection of the top-ranked compounds for further experimental validation.

Research on indazole derivatives has successfully utilized molecular docking to identify potent inhibitors for various targets, including VEGFR-2 and Aurora kinases. nih.govbiotech-asia.orgresearchgate.net

Chemoinformatic Properties and Drug-Likeness:

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. Several chemoinformatic parameters are used to evaluate drug-likeness, often guided by rules such as Lipinski's Rule of Five. ijcrt.org The predicted chemoinformatic properties of this compound suggest its suitability as a scaffold for drug design.

| Property | Predicted Value for this compound | Reference |

|---|---|---|

| Molecular Formula | C9H7ClN2O | evitachem.com |

| Molecular Weight | 194.62 g/mol | evitachem.com |

| Hydrogen Bond Donors | 1 | General chemical structure |

| Hydrogen Bond Acceptors | 2 | General chemical structure |

| LogP (octanol-water partition coefficient) | ~2.5 | Predicted based on similar structures |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Predicted based on similar structures |

These properties generally fall within the acceptable range for drug-likeness, making this compound an attractive starting point for library design in virtual screening campaigns. Studies on various indazole derivatives have consistently shown their potential to exhibit favorable drug-like properties. ijcrt.orgresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Chloro 1h Indazol 3 Yl Ethanone Derivatives

Design Principles for Modifying the 1-(5-Chloro-1H-indazol-3-yl)ethanone Scaffold

The this compound scaffold presents multiple avenues for structural modification to modulate its physicochemical properties and biological activity. The primary design principles revolve around systematic substitutions on the indazole ring, alterations to the ethanone (B97240) moiety, and the exploration of bioisosteric replacements.

Systematic Substitutions at the Indazole Ring Positions

The indazole ring of this compound offers several positions for substitution, with the N1, C4, C6, and C7 positions being the most accessible for chemical modification. The existing chloro group at the C5 position significantly influences the electronic properties of the ring and provides a key anchor point for SAR studies.

Modifications at other positions on the benzene (B151609) portion of the indazole ring can fine-tune the electronic and steric properties of the molecule. The introduction of electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the compound to its biological target. For example, in a series of 1H-indazole-3-amine derivatives, substitutions at the C5 position with different phenyl groups significantly impacted their anti-proliferative activity. mdpi.com Specifically, a 3,5-difluoro substituent showed greater activity against Hep-G2 cells compared to a 4-fluoro or 3-fluoro substituent, highlighting the importance of the substitution pattern. mdpi.com

Table 1: Impact of C5-Position Substituents on the Anti-proliferative Activity of 1H-Indazole-3-amine Derivatives against Hep-G2 Cells

| Compound ID | C5-Substituent | IC50 (µM) |

|---|---|---|

| 5j | 3,5-difluorophenyl | > 5-Fu |

| 5e | 4-fluorophenyl | > 5-Fu |

| 5b | 3-fluorophenyl | > 5-Fu |

| 5f | 4-trifluoromethoxyphenyl | < 5-Fu |

Data abstracted from a study on 1H-indazole-3-amine derivatives, where 5-Fu was used as a positive control. mdpi.com

Modifications to the Ethanone Moiety

The ethanone group at the C3 position is a critical pharmacophoric feature that can be extensively modified. Alterations to this group can influence the compound's reactivity, metabolic stability, and interaction with target proteins.

One common modification is the conversion of the ketone to other functional groups such as oximes, hydrazones, or amides. For instance, the synthesis of 1H-indazole-3-carboxamides has been explored, where the carboxylic acid precursor is coupled with various amines to generate a library of derivatives. derpharmachemica.com Another approach involves the transformation of the acetyl group into a more complex side chain, such as a vinyl group, as seen in the development of 3-vinylindazole derivatives as selective Trk inhibitors. nih.gov

Exploration of Bioisosteric Replacements

Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, leading to improved biological activity, selectivity, or pharmacokinetic profile. wikipedia.orgcambridgemedchemconsulting.comprinceton.edu

For the ethanone moiety, several bioisosteric replacements can be considered. The carbonyl group can be replaced with a thiocarbonyl group or a sulfone. The entire acetyl group could be substituted with other acyl groups or heterocyclic rings that mimic its size and electronic properties. For example, in the development of monoamine oxidase B (MAO-B) inhibitors, a carboxamide linker was successfully replaced with a methanimine (B1209239) spacer, resulting in highly potent and selective compounds. nih.gov

Furthermore, the indazole ring itself can be considered a bioisostere of other aromatic systems. For instance, indazole has been used as a bioisosteric replacement for a catechol moiety in the design of phosphodiesterase-4 (PDE4) inhibitors.

Synthesis of Analogues and Libraries Based on this compound

The synthesis of analogues of this compound can be achieved through various synthetic routes. A common starting material is 5-chloro-1H-indazole. sigmaaldrich.comsigmaaldrich.com The acetyl group at the C3 position can be introduced via Friedel-Crafts acylation or by reaction with an appropriate acetylating agent.

A general synthetic approach to create a library of analogues would involve:

Synthesis of the 5-chloro-1H-indazole core: This can be achieved through various established methods for indazole synthesis.

Introduction of the ethanone moiety: Acylation at the C3 position.

Derivatization:

N1-substitution: Alkylation or arylation of the indazole nitrogen.

Modification of the ethanone group: Conversion to other functional groups (e.g., oximes, amides, hydrazones) or extension of the carbon chain.

Further substitution on the indazole ring: Introduction of additional substituents at other available positions, although this can be more challenging due to regioselectivity issues.

For example, the synthesis of 1H-indazole-3-carboxamide derivatives has been reported starting from 1H-indazole-3-carboxylic acid, which is then coupled with a variety of amines using coupling agents like HOBT and EDC. derpharmachemica.com A similar strategy could be applied starting from a C3-functionalized 5-chloro-1H-indazole.

Assessment of Structural Impact on Biological Activity through Mechanistic Assays

To evaluate the impact of the structural modifications on the biological activity of the newly synthesized analogues, robust and validated mechanistic assays are essential. Given the broad range of biological activities reported for indazole derivatives, the choice of assay will depend on the therapeutic target of interest. Indazole-containing compounds have shown inhibitory activity against various enzymes, including kinases, phosphodiesterases, and monoamine oxidases. nih.govnih.govnih.govnih.gov

Enzyme Inhibition Assay Development and Validation

The development and validation of an enzyme inhibition assay are crucial steps in the drug discovery process. nih.gov The assay should be sensitive, reproducible, and relevant to the biological target.

A typical enzyme inhibition assay involves:

Selection of the target enzyme: Based on the therapeutic hypothesis.

Development of the assay protocol: This includes choosing the appropriate substrate, buffer conditions, and detection method (e.g., colorimetric, fluorometric, or luminescent).

Assay validation: This involves determining key parameters such as the Michaelis-Menten constant (Km) for the substrate, the linear range of the assay, and its sensitivity to known inhibitors.

Screening of the compound library: The synthesized analogues of this compound would be tested at various concentrations to determine their half-maximal inhibitory concentration (IC50) values.

For instance, in the evaluation of indazole derivatives as hepcidin (B1576463) production inhibitors, an in vitro assay using human hepatoma cells was employed to measure the inhibition of hepcidin mRNA expression. nih.gov

Table 2: Hypothetical Enzyme Inhibition Data for this compound Derivatives

| Compound | R1 (at N1) | R2 (at C3) | Target Enzyme | IC50 (µM) |

|---|---|---|---|---|

| Parent | H | -C(O)CH3 | Kinase X | 10.5 |

| Analog 1 | CH3 | -C(O)CH3 | Kinase X | 5.2 |

| Analog 2 | H | -C(NOH)CH3 | Kinase X | 8.1 |

| Analog 3 | H | -C(O)NH-Ph | Kinase X | 2.3 |

| Analog 4 | H | -C(O)CH3 | Kinase Y | > 50 |

This table is a hypothetical representation to illustrate how SAR data would be presented.

By systematically modifying the this compound scaffold and evaluating the resulting analogues in well-validated enzyme inhibition assays, a comprehensive understanding of the structure-activity relationships can be established. This knowledge is invaluable for the rational design of more potent and selective drug candidates.

Receptor Binding Assay Methodologies

To ascertain the affinity and selectivity of newly synthesized this compound derivatives for their target receptors, a variety of in vitro binding assays are employed. These assays are fundamental in the early stages of drug discovery to quantify the interaction between a ligand (the derivative) and its biological target, typically a protein kinase.

One of the most widely used techniques is the radioligand binding assay . This method involves the use of a radiolabeled ligand that is known to bind to the target receptor. The assay measures the ability of the unlabeled test compound (the indazole derivative) to displace the radiolabeled ligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ value. This value provides a quantitative measure of the compound's binding affinity. The process generally involves incubating the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound. The bound and free radioligand are then separated, often by filtration through glass fiber filters that trap the receptor-ligand complex, and the radioactivity of the bound fraction is measured using a scintillation counter.

Another powerful and increasingly popular technique is Surface Plasmon Resonance (SPR) . SPR is a label-free technology that allows for the real-time analysis of binding kinetics. nih.govmdpi.com In a typical SPR experiment, the target receptor is immobilized on a sensor chip. A solution containing the indazole derivative is then flowed over the chip surface. The binding of the derivative to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a direct measure of binding affinity. nih.govmdpi.com Studies on other indazole-based compounds have shown that this technique is effective in differentiating the binding affinities of structurally similar analogs, highlighting its utility in SAR studies. nih.govmdpi.com

Fluorescence-based assays, such as fluorescence polarization (FP) , also offer a non-radioactive alternative for assessing receptor binding. In an FP assay, a fluorescently labeled ligand (probe) is used. When the probe is unbound and tumbles freely in solution, the emitted light is depolarized. Upon binding to the much larger receptor protein, the probe's rotation is slowed, resulting in an increase in the polarization of the emitted light. The ability of a test compound to inhibit this change in polarization by competing with the fluorescent probe for binding to the receptor is measured to determine its binding affinity.

Cellular Pathway Modulation Studies

Beyond demonstrating binding to a specific receptor, it is crucial to understand how this compound derivatives modulate cellular signaling pathways. This is typically investigated using a variety of cell-based assays.

A primary method involves the use of cancer cell lines to assess the antiproliferative activity of the compounds. nih.gov Derivatives are incubated with various cancer cell lines, and their effect on cell viability and proliferation is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is a key parameter determined from these experiments.

To delve deeper into the mechanism of action, researchers investigate the effect of these derivatives on specific signaling pathways within the cells. For instance, if the target is a protein kinase, Western blotting can be used to assess the phosphorylation state of the kinase itself (autophosphorylation) and its downstream substrates. A reduction in the phosphorylation of these key proteins upon treatment with an indazole derivative provides strong evidence that the compound is inhibiting the targeted pathway in a cellular context.

Cell cycle analysis is another important tool. Many kinase inhibitors exert their anticancer effects by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase). Flow cytometry is used to analyze the DNA content of cells treated with the compounds, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Furthermore, apoptosis assays are conducted to determine if the compounds induce programmed cell death. Methods such as Annexin V/propidium (B1200493) iodide staining followed by flow cytometry, or the measurement of caspase-3/7 activity, can quantify the extent of apoptosis induced by the indazole derivatives. nih.gov

Elucidation of Key Pharmacophoric Features within the Indazole Core of this compound

The indazole ring system is a critical pharmacophore, a three-dimensional arrangement of functional groups that is essential for biological activity. The specific arrangement of atoms and functional groups on the this compound scaffold dictates its interaction with target proteins.

Pharmacophore modeling studies on various kinase inhibitors have revealed several key features of the indazole core that contribute to binding. jbino.com The nitrogen atoms of the pyrazole (B372694) ring within the indazole structure are crucial for forming hydrogen bonds with the hinge region of the kinase active site. This interaction is a common feature of many kinase inhibitors and serves to anchor the molecule in the ATP-binding pocket.

The 5-chloro substituent on the benzene ring of the indazole core plays a significant role in modulating the electronic properties and lipophilicity of the molecule. This, in turn, can influence binding affinity and cell permeability. The chlorine atom can also engage in halogen bonding or other non-covalent interactions with the protein target.

The ethanone group at the 3-position provides a key attachment point for further chemical modifications. The carbonyl oxygen can act as a hydrogen bond acceptor, while the methyl group can be involved in hydrophobic interactions within the binding pocket. Modifications at this position are crucial for exploring the SAR and optimizing the potency and selectivity of the derivatives.

A general pharmacophore model for kinase inhibitors often includes:

One or more hydrogen bond acceptors.

One or more hydrogen bond donors.

Aromatic/hydrophobic regions for van der Waals interactions.

For this compound derivatives, the indazole nitrogen atoms and the carbonyl oxygen of the ethanone group can fulfill the hydrogen bond acceptor roles, while the N-H of the indazole can act as a hydrogen bond donor. The chloro-substituted benzene ring provides a key hydrophobic and potentially halogen-bonding region.

Investigation of Conformational Preferences and Their Influence on Activity

The three-dimensional conformation of a molecule is intimately linked to its biological activity. The ability of a this compound derivative to adopt a specific low-energy conformation that is complementary to the binding site of its target receptor is a critical determinant of its potency.

The rotational freedom around the single bond connecting the ethanone group to the indazole ring allows for different conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations , can be used to predict the preferred conformations of these derivatives in solution and in the context of the receptor binding site. These studies can help to understand the energetic favorability of different spatial arrangements of the molecule.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy , particularly Nuclear Overhauser Effect (NOE) studies, can provide valuable information about the through-space proximity of protons, which helps in determining the predominant conformation in solution. X-ray crystallography of the derivatives, ideally in complex with their target protein, provides the most definitive information about the bioactive conformation.

By integrating computational and experimental approaches, researchers can build a comprehensive understanding of how the conformational landscape of this compound derivatives influences their interaction with biological targets, paving the way for the design of next-generation inhibitors with improved efficacy and selectivity.

Mechanistic Investigations of 1 5 Chloro 1h Indazol 3 Yl Ethanone in Biological Systems

Target Identification and Deconvolution Methodologies

The initial and most critical step in understanding the mechanism of action of a novel compound is the identification of its biological target or targets. Modern pharmacology employs a range of sophisticated techniques for this purpose.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique that utilizes the specific binding of a ligand (in this case, a derivative of 1-(5-Chloro-1H-indazol-3-yl)ethanone) immobilized on a solid support to capture its binding partners from a complex biological mixture, such as a cell lysate. This would be followed by mass spectrometry to identify the captured proteins. There are currently no published studies that have utilized this approach for this compound.

Proteomics-Based Approaches

Chemical proteomics and activity-based protein profiling (ABPP) are advanced methods that allow for the large-scale identification of protein targets in their native environment. These techniques can provide a global view of the cellular proteins that interact with a small molecule. Regrettably, no proteomics studies specifically investigating the interactome of this compound have been reported.

Genetic Screening and CRISPR/Cas9 Modulations

Genetic screening, particularly with the advent of CRISPR/Cas9 technology, offers an unbiased approach to identify genes that are essential for the activity of a compound. By systematically knocking out genes, researchers can identify which genetic modifications confer resistance or sensitivity to the compound, thereby pointing to its potential target or pathway. As of now, no such genetic screens have been documented for this compound.

In Vitro Biochemical and Biophysical Characterization of Target Interactions

Once a potential target is identified, its interaction with the compound must be validated and characterized using biochemical and biophysical methods. These studies provide crucial data on the affinity, kinetics, and thermodynamics of the binding event.

Enzyme Kinetics Studies

If the identified target were an enzyme, kinetic studies would be essential to determine the nature of inhibition. Parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) would be determined through a series of enzymatic assays. The absence of an identified target for this compound means that no such kinetic data is available.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

ITC and SPR are two of the most widely used biophysical techniques to directly measure the binding affinity and kinetics of molecular interactions. ITC measures the heat changes associated with binding to determine the binding constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. SPR, on the other hand, monitors the binding in real-time by detecting changes in the refractive index at a sensor surface, providing kinetic parameters such as the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated. Without a known biological target, no ITC or SPR data for this compound has been generated.

X-ray Co-crystallography and Cryo-Electron Microscopy (Cryo-EM) of Compound-Target Complexes

To elucidate the direct molecular interactions between this compound and its putative protein targets, high-resolution structural biology techniques are indispensable. X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are powerful methods to visualize the binding mode of a small molecule within the active site or an allosteric pocket of a protein.

For X-ray co-crystallography, the initial step involves the expression and purification of the target protein, followed by the formation of a stable complex with this compound. This complex is then subjected to crystallization trials under a wide range of conditions. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, revealing the three-dimensional structure of the protein-ligand complex at atomic resolution. This information can unveil key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and selectivity of the compound.

Cryo-EM has emerged as a complementary and sometimes alternative technique to X-ray crystallography, particularly for large protein complexes or membrane proteins that are challenging to crystallize. In this method, a solution of the compound-target complex is rapidly frozen in a thin layer of vitreous ice and imaged using a transmission electron microscope. Thousands of two-dimensional projection images are then computationally reconstructed to generate a three-dimensional density map of the complex. While historically at a lower resolution than X-ray crystallography, recent advances in cryo-EM have enabled near-atomic resolution structures, providing detailed insights into the binding interface.

Cellular Assay Development and Mechanistic Profiling

To bridge the gap between molecular interactions and cellular effects, a suite of cell-based assays is crucial for characterizing the biological activity of this compound. These assays provide a more physiologically relevant context to understand how the compound modulates cellular pathways and phenotypes.

Cell-Based Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a versatile tool to monitor the activity of specific signaling pathways. These assays typically employ a plasmid vector containing a promoter element responsive to a particular transcription factor, which drives the expression of a reporter gene such as luciferase or green fluorescent protein (GFP). By treating cells transfected with such a reporter construct with this compound, one can quantitatively measure the activation or inhibition of the targeted pathway by monitoring the reporter signal. For example, if the compound is hypothesized to inhibit the NF-κB pathway, a reporter construct with an NF-κB response element would be used. A decrease in the reporter signal upon treatment would indicate pathway inhibition.

| Assay Component | Description | Example Application for this compound |

| Promoter Element | A specific DNA sequence that initiates transcription of a particular gene, often containing response elements for transcription factors. | An NF-κB response element to assess anti-inflammatory activity. |

| Reporter Gene | A gene whose product is easily detectable and quantifiable. | Luciferase, which produces light upon addition of a substrate. |

| Cell Line | A cell line known to have an active and inducible pathway of interest. | HEK293 or HeLa cells. |

| Measurement | Quantification of the reporter gene product. | Luminescence measurement for luciferase activity. |

High-Content Imaging for Subcellular Localization and Phenotypic Screening